2-(2,4-dichlorophenoxy)-N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide is a complex organic compound that belongs to the class of phenoxy herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-hydroxybenzohydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological effects. For example, as a herbicide, it may interfere with plant growth by mimicking natural plant hormones and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Mecoprop (MCPP): Another phenoxy herbicide with comparable properties.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15Cl2N3O4S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[(2-hydroxybenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H15Cl2N3O4S/c1-9(26-14-7-6-10(18)8-12(14)19)15(24)20-17(27)22-21-16(25)11-4-2-3-5-13(11)23/h2-9,23H,1H3,(H,21,25)(H2,20,22,24,27) |
InChI Key |
WGEVVLNNSWMWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=S)NNC(=O)C1=CC=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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